molecular formula C9H16ClNO B2919487 Cyclohexylmethyl-methylcarbamoyl chloride CAS No. 911114-89-1

Cyclohexylmethyl-methylcarbamoyl chloride

Cat. No.: B2919487
CAS No.: 911114-89-1
M. Wt: 189.68
InChI Key: GZFSOAYFGZHYSW-UHFFFAOYSA-N
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Description

Cyclohexylmethyl-methylcarbamoyl chloride is a chemical compound with the molecular formula C9H16ClNO. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals . This compound is characterized by its reactivity due to the presence of both a carbamoyl chloride group and a cyclohexylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl-methylcarbamoyl chloride can be synthesized through the reaction of cyclohexylmethylamine with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl-methylcarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSOAYFGZHYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of triphosgene (77 mg, 0.259 mmol) in CH2Cl2 (1 mL) at −78° C. is added dropwise pyridine (63 μl, 0.786 mmol) followed by a solution of cyclohexylmethyl-methylamine (100 mg, 0.786 mmol) in CH2Cl2 (1 mL). The yellow mixture is allowed to reach RT and stirred overnight. The solvent is concentrated, and the residue taken up in AcOEt. An aqueous saturated solution of NaHCO3 is added, the layers are separated and the aqueous one is extracted twice with AcOEt. The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated to afford the title compound as a yellow oil. TLC, Rf (CH2Cl2/MeOH 95:5)=0.95. MS (LC-MS): 189.1 [M+H]+.
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

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